
4-(4-Methoxyphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-3-methylbutanoic acid is an organic compound with a molecular structure that includes a methoxyphenyl group attached to a methylbutanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable alkylating agent under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxybenzaldehyde reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl-3-methylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(4-methoxyphenyl)-3-methylbutanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Hydroxyphenyl-3-methylbutanoic acid
Reduction: 4-(4-Methoxyphenyl)-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenylbutanoic acid
Uniqueness
4-(4-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a methylbutanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(8-12(13)14)7-10-3-5-11(15-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
AOMBAVNZKYIVAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


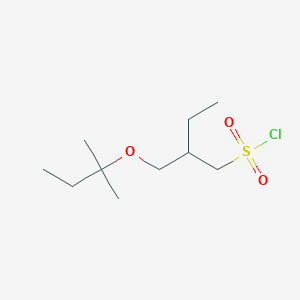
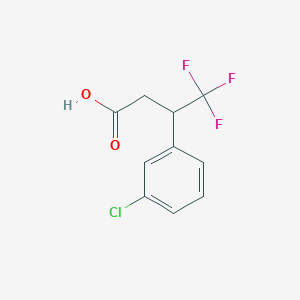
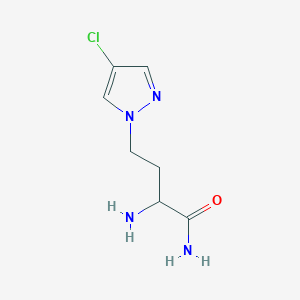

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)
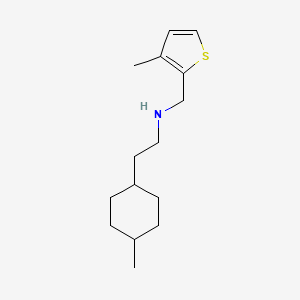
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)
![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)
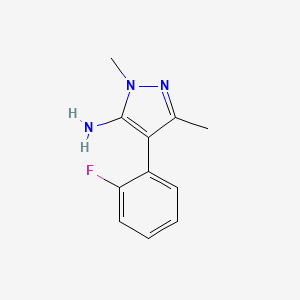
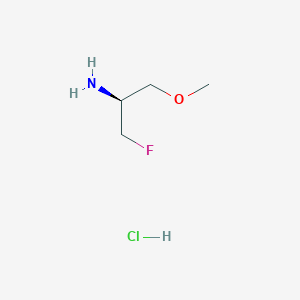
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
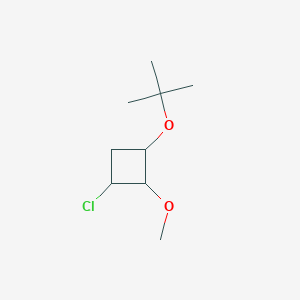
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)
